![molecular formula C16H17N7OS B2932456 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide CAS No. 2034379-23-0](/img/structure/B2932456.png)

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

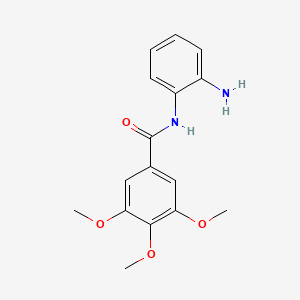

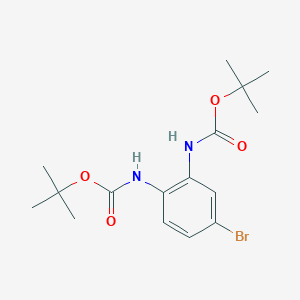

The compound contains several functional groups, including a thiadiazole, piperidine, phenyl, and triazole group. Thiadiazoles are five-membered heterocyclic molecules possessing two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The properties of the compound would be influenced by these groups and their arrangement .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

Research has highlighted the microwave-assisted synthesis of hybrid molecules incorporating thiadiazole, triazole, and piperidine structures, demonstrating antimicrobial, anti-lipase, and anti-urease activities. This approach underlines the compound's role in developing new antimicrobial agents with potential enzyme inhibition properties (Başoğlu et al., 2013).

Anti-arrhythmic Activity

Another study explored piperidine-based derivatives for their anti-arrhythmic activities, indicating the compound's potential in cardiovascular drug development (Abdel‐Aziz et al., 2009).

Antibacterial and Antifungal Activities

The synthesis and evaluation of heterocyclic compounds, including those with a thiadiazole and triazole core, have shown significant antibacterial and antifungal activities. These findings support the compound's utility in addressing various microbial infections (Patel & Patel, 2015).

Mycobacterium tuberculosis Inhibition

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis, demonstrating the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has identified potent inhibitors of soluble epoxide hydrolase, highlighting the compound's relevance in modulating inflammatory responses and related diseases (Thalji et al., 2013).

Anticancer Activity

A study focused on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties showed potent anticancer agents, indicating the compound's potential application in cancer therapy (Gomha et al., 2017).

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can interact strongly with various biological targets .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological activities.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could influence their bioavailability.

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that this compound may have various effects at the molecular and cellular level.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The thiadiazole ring in 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide allows it to interact strongly with biological targets

Cellular Effects

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Molecular Mechanism

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Propiedades

IUPAC Name |

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c24-16(14-10-17-23(20-14)13-4-2-1-3-5-13)19-12-6-8-22(9-7-12)15-11-18-25-21-15/h1-5,10-12H,6-9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLJVIFHRURCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)

![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)

![5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)

![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)

![3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2932384.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2932385.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2932392.png)

![2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2932393.png)